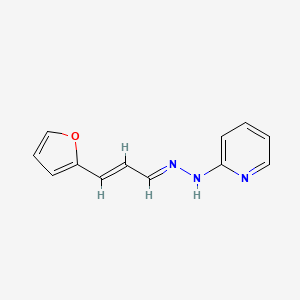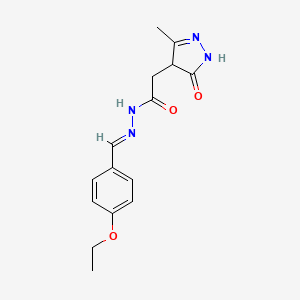
3-(2-naphthylamino)-1-(4-nitrophenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-naphthylamino)-1-(4-nitrophenyl)-1-propanone, also known as NAP, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. This compound is a derivative of the well-known drug, methamphetamine, and has been found to have similar effects on the central nervous system. However, unlike methamphetamine, NAP does not have the same addictive properties and has been shown to be much safer for use in laboratory experiments.
Mécanisme D'action
3-(2-naphthylamino)-1-(4-nitrophenyl)-1-propanone acts as a monoamine transporter substrate, meaning it is taken up by transporters in the brain that normally transport dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on behavior and cognition.
Biochemical and Physiological Effects:
3-(2-naphthylamino)-1-(4-nitrophenyl)-1-propanone has been found to have various biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause hyperthermia. It can also lead to changes in behavior, such as increased locomotor activity and stereotypy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-naphthylamino)-1-(4-nitrophenyl)-1-propanone in laboratory experiments is its safety profile. Unlike methamphetamine, it does not have the same addictive properties and is much safer for use in animals. However, one limitation of using 3-(2-naphthylamino)-1-(4-nitrophenyl)-1-propanone is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are many potential future directions for research involving 3-(2-naphthylamino)-1-(4-nitrophenyl)-1-propanone. One area of interest is its potential use in treating addiction, as it has been shown to have similar effects to methamphetamine without the same addictive properties. Additionally, it could be used to study the effects of drugs on the brain and to develop new treatments for various neurological disorders. Further research is needed to fully understand the potential applications of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 3-(2-naphthylamino)-1-(4-nitrophenyl)-1-propanone involves the reaction of 2-naphthylamine with 4-nitroacetophenone in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of 3-(2-naphthylamino)-1-(4-nitrophenyl)-1-propanone as a yellow crystalline solid with a melting point of 163-165°C.
Applications De Recherche Scientifique
3-(2-naphthylamino)-1-(4-nitrophenyl)-1-propanone has been shown to have potential applications in scientific research, particularly in the study of the central nervous system. It has been found to have similar effects to methamphetamine, such as increasing dopamine and norepinephrine levels in the brain, but without the same addictive properties. This makes it a useful tool for studying the mechanisms of addiction and the effects of drugs on the brain.
Propriétés
IUPAC Name |
3-(naphthalen-2-ylamino)-1-(4-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-19(15-6-9-18(10-7-15)21(23)24)11-12-20-17-8-5-14-3-1-2-4-16(14)13-17/h1-10,13,20H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMDWTQRVPXBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-2-ylamino)-1-(4-nitrophenyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5731413.png)
![4-[1-cyano-2-(2-thienyl)vinyl]benzonitrile](/img/structure/B5731417.png)


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731425.png)
![5-(N-{[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5731428.png)
![1-[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5731435.png)


![N-(1-benzyl-4-piperidinyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5731453.png)
![ethyl 2-{[(2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5731454.png)
![2-(3,4-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5731461.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-phenylacetamide](/img/structure/B5731478.png)